molecular formula C25H21FN4O3S B11158763 {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone

{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone

Cat. No.: B11158763
M. Wt: 476.5 g/mol
InChI Key: JIGFMPFHZOYXDI-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperazino, pyridyl, and quinolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-(3-pyridyl)-4-quinolinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Chlorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
  • {4-[(4-Bromophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone
  • {4-[(4-Methylphenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone

Uniqueness

The presence of the fluorine atom in {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(3-pyridyl)-4-quinolyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C25H21FN4O3S/c26-19-7-9-20(10-8-19)34(32,33)30-14-12-29(13-15-30)25(31)22-16-24(18-4-3-11-27-17-18)28-23-6-2-1-5-21(22)23/h1-11,16-17H,12-15H2

InChI Key

JIGFMPFHZOYXDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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